molecular formula C13H23NO5 B3046564 4-Carboxymethoxymethyl-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1260099-73-7

4-Carboxymethoxymethyl-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3046564
CAS No.: 1260099-73-7
M. Wt: 273.33
InChI Key: RMOWOSXWBRLZKT-UHFFFAOYSA-N
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Description

“4-Carboxymethoxymethyl-piperidine-1-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C12H21NO5 and a molecular weight of 259.3 . It is used for proteomics research applications .


Synthesis Analysis

The synthesis of similar compounds like tert-butyl esters often involves the Steglich Esterification . This is a mild reaction that allows the conversion of sterically demanding and acid labile substrates . It’s one of the convenient methods for the formation of tert-butyl esters .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a heterocyclic amine, and two carboxylic acid groups, one of which is esterified with a tert-butyl group .

Mechanism of Action

Target of Action

The primary target of the compound, also known as “2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)acetic acid”, is the small-conductance Ca2±activated K+ (SK, KCa2) channels . These channels play a crucial role in regulating the electrical activity of neurons and other excitable cells.

Mode of Action

The compound acts as an activator of the SK channels . It binds to these channels and enhances their activity, leading to an increase in the flow of potassium ions across the cell membrane. This action can result in hyperpolarization of the cell membrane, reducing the cell’s excitability .

Biochemical Pathways

The activation of SK channels by the compound can affect various biochemical pathways. For instance, it can influence the action potential firing rate of neurons, thereby modulating neuronal excitability and synaptic transmission . The downstream effects of these changes can impact various physiological processes, including learning, memory, and pain perception .

Pharmacokinetics

The compound’s tert-butyl ester group may facilitate its cleavage under mild conditions, potentially influencing its bioavailability .

Result of Action

The activation of SK channels by the compound can lead to various molecular and cellular effects. For example, it can decrease neuronal excitability, which may have implications for conditions such as epilepsy and chronic pain . Additionally, the compound’s action can influence intracellular calcium signaling, which plays a key role in various cellular processes .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with its target . Furthermore, the presence of other molecules in the environment, such as other drugs or endogenous compounds, can potentially influence the compound’s efficacy through drug-drug interactions .

Properties

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-6-4-10(5-7-14)8-18-9-11(15)16/h10H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOWOSXWBRLZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701127212
Record name 1-Piperidinecarboxylic acid, 4-[(carboxymethoxy)methyl]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260099-73-7
Record name 1-Piperidinecarboxylic acid, 4-[(carboxymethoxy)methyl]-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260099-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[(carboxymethoxy)methyl]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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